D-Fructose-6-phosphate (sodium salt hydrate)
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Overview
Description
D-Fructose-6-phosphate (sodium salt hydrate): is a sugar intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by glucose phosphate isomerase . This compound plays a crucial role in cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (sodium salt hydrate) can be synthesized enzymatically. The process involves the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase .
Industrial Production Methods: In industrial settings, the compound is typically produced using bacterial sources such as Corynebacterium . The process involves fermentation and subsequent purification to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Fructose-6-phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form sugar alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized sugars and acids.
Reduction: Sugar alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: D-Fructose-6-phosphate is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis .
Biology: It serves as a key intermediate in metabolic pathways, making it essential for research in cellular metabolism and energy production .
Medicine: The compound is used in cancer research to understand the metabolic pathways that cancer cells rely on for growth and survival .
Industry: D-Fructose-6-phosphate is utilized in the production of various biochemical reagents and as a standard in analytical chemistry .
Mechanism of Action
D-Fructose-6-phosphate exerts its effects by participating in the glycolytic pathway. It is isomerized from glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate, which is a rate-limiting step in glycolysis . This process is crucial for the production of ATP, the energy currency of the cell.
Comparison with Similar Compounds
- D-Glucose-6-phosphate
- D-Fructose-1,6-bisphosphate
- D-Glucose
Comparison:
- D-Glucose-6-phosphate: Like D-Fructose-6-phosphate, it is an intermediate in glycolysis but is the precursor in the isomerization reaction.
- D-Fructose-1,6-bisphosphate: This compound is formed by the phosphorylation of D-Fructose-6-phosphate and is a key intermediate in glycolysis.
- D-Glucose: It is the starting material for the glycolytic pathway and is isomerized to form D-Fructose-6-phosphate.
Uniqueness: D-Fructose-6-phosphate is unique in its role as a central intermediate in glycolysis, bridging the conversion of glucose to pyruvate and facilitating the production of energy in cells .
Properties
Molecular Formula |
C6H15Na2O11P |
---|---|
Molecular Weight |
340.13 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate;dihydrate |
InChI |
InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/q;2*+1;;/p-2/t4-,5-,6-;;;;/m1..../s1 |
InChI Key |
CDLRMALLOSORSP-ZOPBSDICSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
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